molecular formula C₁₁H₆D₃N₃O₅ B1151168 N,N-Bis-desethyl, N-Methyl Entacapone-d3

N,N-Bis-desethyl, N-Methyl Entacapone-d3

Cat. No.: B1151168
M. Wt: 266.22
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Entacapone's Metabolic Pathways and Significance in Preclinical Studies

Entacapone (B1671355) primarily acts by inhibiting COMT, an enzyme crucial in the metabolism of catecholamines. wikipedia.orgdrugbank.com This inhibition alters the pharmacokinetics of levodopa (B1675098), a primary treatment for Parkinson's disease, by preventing its peripheral degradation and thereby increasing its bioavailability to the brain. drugbank.comnih.gov The metabolic journey of Entacapone itself is complex and essential to understand during preclinical evaluation.

The primary metabolic pathway for Entacapone in humans involves isomerization to its (Z)-isomer, followed by direct glucuronidation. nih.govfda.govnih.gov These glucuronide conjugates are the most abundant metabolites found in urine, accounting for a significant portion of the excreted dose. nih.govnih.gov In preclinical animal models, such as rats, the metabolism is more extensive, with evidence of N-dealkylation, O-methylation, and reduction of the side chain, in addition to glucuronidation and sulfation. nih.gov

The significance of studying these metabolic pathways in preclinical research is multifaceted. It helps in:

Identifying all molecular species the body is exposed to following drug administration.

Understanding potential differences in metabolism between preclinical species and humans, which can impact the translation of efficacy and safety data.

Investigating the potential for drug-drug interactions, particularly with other drugs metabolized by the same enzymatic pathways. wikipedia.org

Characterizing impurities and their metabolic products, which is a critical aspect of drug development and regulatory submission.

One such compound of interest is the Entacapone impurity, N,N-Bis-desethyl, N-Methyl Entacapone. The ability to accurately quantify this and other metabolites in biological matrices is a fundamental requirement of preclinical pharmacokinetic and metabolism studies.

The Role of Isotopically Labeled Internal Standards in Quantitative Bioanalysis

Quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), is the gold standard for measuring the concentrations of drugs and their metabolites in biological samples like plasma and urine. scispace.comnih.gov The accuracy and precision of these methods heavily rely on the use of an appropriate internal standard (IS). An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the sample preparation and analysis process but is distinguishable by the mass spectrometer.

This is where stable isotopically labeled (SIL) compounds, such as those incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), become invaluable. acanthusresearch.comcrimsonpublishers.com SIL internal standards are considered the "first choice" for quantitative bioanalysis because they have nearly identical physicochemical properties to the unlabeled analyte. scispace.comnih.gov This includes similar extraction recovery, ionization efficiency, and chromatographic retention time, which allows them to effectively compensate for variations in the analytical process, including matrix effects. crimsonpublishers.comwaters.com Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate measurements if not properly corrected. waters.commyadlm.org

While deuterium labeling is a common and cost-effective method for creating SIL internal standards, careful consideration must be given to the position of the label to prevent its exchange with protons from the solvent or matrix. acanthusresearch.comhilarispublisher.com

Rationale for Research on N,N-Bis-desethyl, N-Methyl Entacapone-d3 as a Research Tool

The compound N,N-Bis-desethyl, N-Methyl Entacapone has been identified as an impurity of Entacapone. cymitquimica.com In the context of pharmaceutical development, it is crucial to characterize and quantify any impurities present in the drug substance and to understand their metabolic fate. The deuterated analog, this compound, serves as an ideal internal standard for the development of a robust and accurate quantitative bioanalytical method for its non-deuterated counterpart.

The rationale for its use as a research tool is grounded in the principles of quantitative bioanalysis. By using this compound as an internal standard in an LC-MS/MS assay, researchers can:

Achieve high accuracy and precision in the quantification of the N,N-Bis-desethyl, N-Methyl Entacapone impurity in various biological matrices.

Reliably track the absorption, distribution, metabolism, and excretion (ADME) of this specific impurity in preclinical animal models.

Ensure the ruggedness of the bioanalytical method, as the SIL internal standard co-elutes with the analyte and experiences similar matrix effects. waters.com

The synthesis of this specific deuterated metabolite analog is a key step in enabling these critical preclinical studies, ultimately contributing to a more complete understanding of the Entacapone profile.

Compound Information

Properties

Molecular Formula

C₁₁H₆D₃N₃O₅

Molecular Weight

266.22

Synonyms

(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methyl-2-propenamide-d3;  _x000B_

Origin of Product

United States

Synthesis and Characterization of N,n Bis Desethyl, N Methyl Entacapone D3 for Research Applications

Strategies for Deuterium (B1214612) Labeling of Entacapone (B1671355) Analogs

The introduction of deuterium into Entacapone analogs requires careful synthetic planning to ensure the label is placed at a specific, metabolically relevant position and to achieve high isotopic enrichment.

Chemical Synthesis Methodologies for N,N-Bis-desethyl, N-Methyl Entacapone-d3

The synthesis of this compound involves a multi-step process, beginning with a suitable precursor of Entacapone. A plausible synthetic route would involve the demethylation of the N,N-diethyl group of Entacapone to yield N,N-Bis-desethyl Entacapone. This intermediate would then be subjected to N-methylation using a deuterated methylating agent.

A common method for introducing a deuterated methyl group is to use a commercially available reagent such as deuterated methyl iodide (CD₃I) or deuterated diazomethane (B1218177) (CD₂N₂). The reaction would typically be carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a mild base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.

Reaction Scheme (Hypothetical):

Demethylation: Entacapone → N,N-Bis-desethyl Entacapone

N-Methylation with Deuterated Reagent: N,N-Bis-desethyl Entacapone + CD₃I → this compound

The reaction conditions, such as temperature and reaction time, would be optimized to maximize the yield and purity of the final product. Post-reaction, a standard work-up and purification procedure, likely involving extraction and column chromatography, would be employed to isolate the target compound.

Isotopic Purity Determination and Stability Assessment of the Deuterated Analog

The isotopic purity of this compound is a critical parameter that defines its utility as a research standard. High-resolution mass spectrometry (HRMS) is the primary technique for determining isotopic enrichment. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the deuterated (d3) species compared to the unlabeled (d0) and partially labeled (d1, d2) species can be accurately quantified. nih.gov

Table 1: Hypothetical Isotopic Distribution Data from HRMS

IsotopologueRelative Abundance (%)
d0 (Unlabeled)0.5
d11.0
d22.5
d3 (Target)96.0

The stability of the deuterium label is also a crucial consideration. The C-D bond is generally stronger than the C-H bond, which often imparts greater metabolic stability. However, the stability of the label must be assessed under various conditions, such as in different solvents and at varying pH and temperature, to ensure it does not undergo exchange during experimental procedures. This can be monitored over time using techniques like NMR or MS to detect any loss of the deuterium label.

Analytical Characterization of this compound for Purity and Structure Elucidation

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. rsc.org

Spectroscopic Techniques for Isotopic Label Confirmation

A combination of spectroscopic methods is employed to confirm the successful incorporation and location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool for confirming the position of the deuterium label. nih.govyoutube.com The signal corresponding to the protons of the methyl group in the unlabeled compound would be absent or significantly diminished in the ¹H NMR spectrum of the d3 analog. youtube.com Conversely, ²H NMR (Deuterium NMR) would show a distinct signal at the chemical shift corresponding to the methyl group, providing direct evidence of deuterium incorporation. nih.govillinois.edu

Mass Spectrometry (MS): As mentioned earlier, MS is vital for confirming the mass shift corresponding to the three deuterium atoms. nih.gov The mass spectrum will show a molecular ion peak that is three mass units higher than the unlabeled N,N-Bis-desethyl, N-Methyl Entacapone. Fragmentation analysis in tandem MS (MS/MS) can further pinpoint the location of the deuterium label within the molecule. nih.gov

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observation
¹H NMRAbsence or significant reduction of the N-methyl proton signal.
²H NMRPresence of a signal corresponding to the N-CD₃ group. illinois.edu
Mass Spec (HRMS)Molecular ion peak (M+H)⁺ shifted by +3 m/z units compared to the unlabeled analog.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of pharmaceutical compounds and their analogs. derpharmachemica.comresearchgate.netindexcopernicus.com A reversed-phase HPLC method, typically using a C18 column, would be developed and validated to separate this compound from any starting materials, by-products, or other impurities. researchgate.netijpda.org

The method would be optimized for mobile phase composition (e.g., a mixture of acetonitrile or methanol (B129727) and a buffered aqueous solution), flow rate, and detection wavelength (typically in the UV range where the compound exhibits strong absorbance). researchgate.netindexcopernicus.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Purity Analysis Parameters

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or 310 nm researchgate.netindexcopernicus.com
Injection Volume10 µL
Column Temp30 °C

A validated HPLC method would demonstrate specificity, linearity, accuracy, and precision, ensuring that the reported purity value is reliable. derpharmachemica.com For this compound intended for research applications, a chemical purity of ≥98% is generally required.

Development and Validation of Bioanalytical Methodologies Utilizing N,n Bis Desethyl, N Methyl Entacapone D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Entacapone (B1671355) and Metabolites

LC-MS/MS has become the preferred technique for the bioanalysis of entacapone and its metabolites due to its high sensitivity, selectivity, and speed. nih.gov The development of a reliable LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The primary goal of chromatographic separation in this context is to resolve entacapone, its major metabolites (such as the cis-isomer and glucuronide conjugates), and the internal standard, N,N-Bis-desethyl, N-Methyl Entacapone-d3, from each other and from endogenous matrix components that could cause interference. everonlife.com

A reversed-phase high-performance liquid chromatography (RP-HPLC) system is typically employed. The choice of column and mobile phase is critical for achieving optimal separation. C18 columns are frequently used for their hydrophobicity, providing good retention for entacapone and related compounds. nih.govfishersci.co.uk

The mobile phase often consists of a mixture of an aqueous component and an organic solvent. The aqueous phase is usually acidified with formic acid or acetic acid to a pH of around 2.5 to 3.0, which helps in protonating the analytes and improving their peak shape. nih.govsigmaaldrich.com The organic component is typically acetonitrile (B52724) or methanol (B129727), or a combination thereof. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a timely elution of all compounds of interest with good resolution. nih.gov

Table 1: Representative Chromatographic Conditions for Entacapone and Metabolite Analysis

ParameterTypical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
Elution Gradient

Tandem mass spectrometry (MS/MS) provides the high selectivity required for bioanalytical assays. The instrument is typically operated in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

For entacapone and this compound, electrospray ionization (ESI) is a common ionization technique, usually in the negative ion mode due to the presence of acidic hydroxyl groups. The precursor ion ([M-H]⁻) for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The optimization of MS/MS parameters such as collision energy and declustering potential is crucial for maximizing the signal intensity for each transition.

Table 2: Illustrative Tandem Mass Spectrometry (MS/MS) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Entacapone 304.1258.1
This compound (IS) HypotheticalHypothetical
Entacapone Glucuronide 480.1304.1

Note: The exact m/z values for this compound would need to be determined experimentally.

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix, are a significant concern in LC-MS/MS bioanalysis. nih.gov These effects can compromise the accuracy and precision of the assay.

Assessment of matrix effects is typically performed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. A stable isotope-labeled internal standard like this compound is the most effective tool to mitigate matrix effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, thus providing reliable normalization of the analyte response.

Other strategies to minimize matrix effects include:

Efficient sample preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components.

Chromatographic separation: Optimizing the chromatography to separate the analytes from the regions where significant ion suppression or enhancement occurs.

Validation of Quantitative Bioanalytical Assays Using this compound as an Internal Standard

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation process assesses the linearity, accuracy, precision, and other performance characteristics of the assay.

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

The linearity is evaluated by applying a linear regression model to the calibration curve data. The acceptance criterion for the correlation coefficient (r) is typically greater than 0.99. sigmaaldrich.com The calibration range should cover the expected concentrations in the study samples.

Table 3: Representative Calibration Curve Data for Entacapone

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
2 1.9899.0
5 5.10102.0
20 19.597.5
50 50.8101.6
100 101.2101.2
200 198.499.2
400 405.6101.4
500 495.099.0

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in the biological matrix of interest.

Intra-assay accuracy and precision are determined by analyzing replicate QC samples within the same analytical run.

Inter-assay accuracy and precision are assessed by analyzing QC samples on different days.

For the method to be considered accurate, the mean concentration should be within ±15% of the nominal value (±20% for the lower limit of quantification). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). sigmaaldrich.com

Table 4: Representative Accuracy and Precision Data for Entacapone in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-assay Precision (%CV) (n=6)Intra-assay Accuracy (%) (n=6)Inter-assay Precision (%CV) (n=18)Inter-assay Accuracy (%) (n=18)
Low 64.8103.26.5101.5
Medium 603.598.75.199.8
High 4502.9101.14.2100.5

Assessment of Recovery, Selectivity, and Sensitivity

The validation of a bioanalytical method ensures that it is suitable for its intended purpose. Key parameters in this validation are recovery, selectivity, and sensitivity.

Recovery

The recovery of an analyte and the internal standard from a biological matrix is a critical parameter that assesses the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte extracted from a biological sample with the response of the analyte in a neat solution at the same concentration. For entacapone and its metabolites, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common sample preparation techniques.

In a representative LC-MS/MS method for entacapone, the recovery is typically evaluated at low, medium, and high quality control (QC) concentrations. While specific data for this compound is not available, a study using a similar deuterated internal standard, Entacapone-d10, for the analysis of entacapone in human plasma demonstrated consistent and reproducible recovery. The recovery of entacapone and the internal standard is generally expected to be within the range of 70-120%, with a low coefficient of variation (CV). For instance, a method for entacapone analysis might exhibit recovery values as presented in the following table.

Table 1: Illustrative Recovery of Entacapone and a Deuterated Internal Standard

AnalyteConcentration (ng/mL)Mean Recovery (%)CV (%)
Entacapone1085.24.5
10087.53.8
100086.14.1
Deuterated IS25088.33.5

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

To assess selectivity, blank biological samples from multiple sources are analyzed to investigate for any interfering peaks at the retention time of the analyte and the internal standard. For the analysis of entacapone and its metabolites, potential interferences from endogenous plasma components and other drugs commonly co-administered with entacapone, such as levodopa (B1675098) and carbidopa, must be evaluated. A well-developed method will show no significant interfering peaks at the retention times of entacapone and its deuterated internal standard.

Sensitivity

The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. The LLOQ is established by analyzing a series of low-concentration samples and is typically defined as a signal-to-noise ratio of at least 10. For entacapone in human plasma, LC-MS/MS methods can achieve LLOQs in the range of 1-10 ng/mL, which is sufficient for pharmacokinetic studies. asianpubs.orgresearchgate.net The use of a deuterated internal standard like this compound helps to maintain accuracy and precision at these low concentrations.

Stability Studies of this compound in Various Biological Samples

The stability of the analyte and the internal standard in biological matrices under various storage and processing conditions is a critical aspect of method validation. Stability studies are designed to evaluate the integrity of the analyte over time and under different conditions that the samples may experience from collection to analysis.

Stability is assessed by comparing the concentration of the analyte in a sample that has been stored under specific conditions to the concentration in a freshly prepared sample. The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the nominal concentration.

Table 2: Illustrative Stability of Entacapone in Human Plasma

Stability ConditionDurationTemperatureMean Stability (%)
Short-term (Bench-top)6 hoursRoom Temperature98.5
Long-term30 days-20°C102.1
90 days-70°C99.8
Freeze-thaw (3 cycles)--20°C to Room Temp.97.3
Post-preparative24 hours4°C (Autosampler)101.5

Short-term (Bench-top) Stability: This evaluates the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling and preparation time.

Long-term Stability: This assesses the stability of the analyte in the matrix when stored at low temperatures (e.g., -20°C or -70°C) for an extended period.

Freeze-thaw Stability: This determines the effect of repeated freezing and thawing cycles on the analyte concentration.

Post-preparative Stability: This evaluates the stability of the processed samples (e.g., in the autosampler) prior to analysis.

Studies have shown that entacapone is generally stable in plasma under typical storage and handling conditions. asianpubs.org The use of a stable isotope-labeled internal standard like this compound is advantageous as it is expected to exhibit similar stability characteristics to the unlabeled analyte, thereby compensating for any minor degradation that might occur.

Application of Validated Methods in Preclinical Pharmacokinetic and Metabolic Studies

Validated bioanalytical methods are instrumental in preclinical research to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Quantification of Entacapone and Its Metabolites in Preclinical Plasma, Tissue, and Excreta Samples

In preclinical studies, often conducted in animal models such as rats or dogs, the validated LC-MS/MS method is used to measure the concentrations of entacapone and its major metabolites over time in various biological fluids and tissues. The main metabolite of entacapone is its (Z)-isomer, formed through isomerization. nih.gov

Following administration of entacapone to the animal models, plasma samples are collected at various time points. Tissue samples (e.g., from the liver, kidney, and brain) and excreta (urine and feces) can also be collected to understand the drug's distribution and routes of elimination. The high sensitivity and selectivity of the LC-MS/MS method allow for the accurate quantification of the parent drug and its metabolites, even at low concentrations.

Table 3: Illustrative Pharmacokinetic Parameters of Entacapone in Rats (20 mg/kg, oral)

ParameterUnitValue
Cmax (Maximum Concentration)ng/mL1500
Tmax (Time to Cmax)h0.5
AUC (Area Under the Curve)ng·h/mL3500
t1/2 (Half-life)h2.5

Determination of Metabolic Ratios and Conversion Rates

The data obtained from the quantification of entacapone and its metabolites can be used to determine important metabolic parameters. The metabolic ratio (MR) is a key parameter that reflects the extent of metabolism. It is often calculated as the ratio of the AUC of the metabolite to the AUC of the parent drug.

MR = AUCmetabolite / AUCparent drug

This ratio provides insights into the activity of the metabolizing enzymes and can be used to assess potential drug-drug interactions or genetic polymorphisms affecting metabolism. For entacapone, the primary metabolic conversion is to its (Z)-isomer. By quantifying both isomers, the conversion rate can be estimated, providing a clearer picture of the drug's metabolic profile in the preclinical species. This information is crucial for extrapolating the findings to humans and for designing clinical studies. Studies have shown that after oral administration, entacapone is extensively metabolized, with a significant portion being converted to its Z-isomer and subsequently glucuronidated. nih.gov

Mechanistic Insights into Entacapone Metabolite Formation and Disposition

Identification of Enzymes Responsible for Desethylation and Methylation Pathways

The formation of N,N-Bis-desethyl, N-Methyl Entacapone (B1671355) from entacapone involves a two-step process: N-desethylation followed by N-methylation.

In Vitro Enzyme Kinetics and Reaction Mechanisms

The initial step in the formation of the target metabolite is the removal of both ethyl groups from the N,N-diethylamino moiety of entacapone. This process is known as N-dealkylation. General studies on the metabolism of compounds containing N,N-dialkylamino groups have established that this reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes nih.gov. Specifically, N-dealkylation of tertiary amides has been demonstrated to be mediated by CYP enzymes in rat liver microsomes nih.gov. The reaction involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to form the dealkylated amine and an aldehyde.

The second step is the N-methylation of the resulting secondary amine. This reaction is catalyzed by N-methyltransferases, a class of enzymes that transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the nitrogen atom of the substrate nih.govbiomolther.org. The specific N-methyltransferase responsible for the methylation of N,N-bis-desethyl entacapone has not been identified in preclinical studies.

A hypothetical reaction scheme is presented below: Entacapone → N-desethyl Entacapone → N,N-Bis-desethyl Entacapone → N,N-Bis-desethyl, N-Methyl Entacapone

Table 1: Postulated Enzymes in the Formation of N,N-Bis-desethyl, N-Methyl Entacapone

Metabolic StepEnzyme FamilySpecific Isoforms (Hypothesized)
N-DesethylationCytochrome P450 (CYP)CYP3A4, CYP2C9, CYP1A2
N-MethylationN-MethyltransferaseTo be determined

Inhibitor and Inducer Studies to Elucidate Metabolic Enzymes

To identify the specific CYP isoforms involved in the N-desethylation of entacapone, in vitro studies using specific chemical inhibitors and inducers of CYP enzymes would be necessary. For example, ketoconazole (B1673606) is a potent inhibitor of CYP3A4, while sulfaphenazole (B1682705) is a specific inhibitor of CYP2C9 nih.gov. The use of these inhibitors in incubations of entacapone with liver microsomes could help elucidate the contribution of each isoform.

Similarly, inducing the expression of specific CYPs in preclinical models prior to metabolism studies can also point to their involvement. For instance, phenobarbital (B1680315) is a known inducer of various CYP enzymes in rats nih.gov. An increase in the formation of the desethylated metabolite after treatment with an inducer would suggest the involvement of the induced CYP isoform(s).

As of now, specific studies using inhibitors and inducers to pinpoint the enzymes responsible for the formation of N,N-Bis-desethyl, N-Methyl Entacapone have not been reported in the scientific literature.

Inter-species Differences in Entacapone Metabolism and Metabolite Profile

Comparative Analysis of Metabolite Formation Across Preclinical Species

Significant inter-species differences in drug metabolism are common, and entacapone is no exception. Studies have shown that the metabolic profile of entacapone varies between different preclinical species. For instance, N-dealkylation products of entacapone have been reported to be more abundant in the urine of rats compared to mice nih.gov. This suggests that the enzymatic machinery responsible for N-desethylation is more active in rats.

Comparative metabolism studies of other drugs in rats, dogs, and monkeys have also highlighted species-specific differences in CYP-mediated metabolism nih.govnih.govrug.nlresearchgate.netnih.gov. For example, the catalytic activity of CYP1A, CYP2C, CYP2D, and CYP3A isoforms can vary significantly between these species and humans nih.govnih.gov.

A comprehensive comparative analysis of the formation of N,N-Bis-desethyl, N-Methyl Entacapone across multiple preclinical species (e.g., rat, mouse, dog, monkey) has not been documented. Such a study would be valuable for understanding the variability in this specific metabolic pathway.

Table 2: Hypothetical Comparative Metabolite Profile of Entacapone (N-dealkylation pathway)

SpeciesRelative Abundance of N-dealkylation Products
RatHigher
MouseLower
DogTo be determined
MonkeyTo be determined

Relevance of Preclinical Metabolic Pathways to Potential Human Metabolism (excluding human clinical data)

Extrapolating metabolic data from preclinical species to humans requires caution due to the known inter-species differences in drug-metabolizing enzymes nih.govnih.gov. However, preclinical models are essential for identifying potential metabolic pathways. The observation of N-dealkylation of entacapone in rats suggests that this pathway could also occur in humans, albeit potentially to a different extent.

The CYP enzymes responsible for N-dealkylation in preclinical models, such as members of the CYP2C and CYP3A subfamilies, are also major drug-metabolizing enzymes in humans mdpi.com. Therefore, it is plausible that the same enzyme families are involved in the formation of desethylated metabolites of entacapone in humans. The relevance of the N-methylation step in preclinical models to humans would depend on the specific N-methyltransferase involved and its expression and activity in human tissues.

Influence of Genetic Polymorphisms (in relevant enzymes) on Metabolite Formation in Preclinical Models**

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual differences in drug metabolism and response. The CYP2C and CYP3A subfamilies are known to be highly polymorphic in humans nih.govresearchgate.netmdpi.comnih.gov. For example, common variants of CYP2C9, such as CYP2C92 and CYP2C93, result in decreased enzyme activity researchgate.netmdpi.com.

While the focus of genetic polymorphism studies has been primarily on human populations, genetic variations in CYP enzymes also exist in preclinical animal models. These variations can influence the rate and extent of drug metabolism. For instance, different strains of rats can exhibit variability in their CYP enzyme expression and activity.

To date, no studies have specifically investigated the influence of genetic polymorphisms in CYP enzymes or N-methyltransferases on the formation of N,N-Bis-desethyl, N-Methyl Entacapone in preclinical models. Such studies would be valuable for understanding the potential for variability in the formation of this metabolite.

Advanced Research Applications of N,n Bis Desethyl, N Methyl Entacapone D3

Mechanistic Drug-Drug Interaction Studies (DDI) at the Metabolic Level in Preclinical Models

Mechanistic DDI studies are crucial for understanding how co-administered drugs can alter the metabolic fate of a therapeutic agent, potentially leading to altered efficacy or toxicity. nih.govdovepress.com N,N-Bis-desethyl, N-Methyl Entacapone-d3 serves as an invaluable tool in these preclinical investigations.

Investigating the Impact of Co-administered Compounds on Entacapone (B1671355) Metabolite Formation

The metabolism of Entacapone is complex, involving multiple enzymatic pathways. nih.gov A primary concern in DDI studies is the potential for a co-administered drug (a "perpetrator") to inhibit or induce the enzymes responsible for metabolizing Entacapone (the "victim" drug). This can lead to changes in the concentrations of Entacapone and its metabolites.

In a typical preclinical study, animal models such as rats would be administered Entacapone along with a potential interactor drug. By using this compound as an internal standard in the analysis of plasma or tissue samples, researchers can accurately quantify the changes in the levels of the parent drug and its metabolites.

Table 1: Hypothetical Impact of a CYP3A4 Inhibitor on the Metabolism of an Entacapone Metabolite in a Preclinical Rat Model

AnalyteConcentration (ng/mL) without InhibitorConcentration (ng/mL) with InhibitorFold Change
Entacapone Metabolite X1504503.0
Entacapone Metabolite Y2001000.5

This table illustrates a hypothetical scenario where a co-administered CYP3A4 inhibitor leads to a significant increase in one metabolite (X) and a decrease in another (Y), data that would be reliably quantified using a stable isotope-labeled internal standard.

Use of Labeled Analog in Enzyme Inhibition/Induction Studies

This compound is instrumental in in vitro studies using liver microsomes or recombinant enzymes to investigate enzyme inhibition and induction. These assays help to pinpoint the specific enzymes involved in a drug's metabolism and how they are affected by other compounds.

In an enzyme inhibition assay, the labeled compound can be used to accurately measure the formation of a specific metabolite in the presence of varying concentrations of a potential inhibitor. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50).

Exploration of Novel Metabolic Pathways or Unidentified Metabolites Through Targeted Analysis

The use of stable isotope-labeled compounds is a powerful strategy for identifying previously unknown or uncharacterized metabolic pathways. bioanalysis-zone.com By administering a mixture of labeled and unlabeled parent drug, researchers can look for unique isotopic patterns in mass spectrometry data that signal the presence of a metabolite.

For instance, if a new peak is detected in a mass spectrum with a mass difference corresponding to the deuterium (B1214612) labeling of this compound, it strongly suggests that this is a novel metabolite of Entacapone. This targeted analysis is more sensitive and specific than traditional methods of metabolite identification.

Table 2: Putative Novel Metabolites of Entacapone Identified Using this compound

Putative MetaboliteProposed BiotransformationMass Shift from Parent Compound
M1Hydroxylation+16 Da
M2Glucuronidation+176 Da
M3N-Oxidation+16 Da

This table provides a hypothetical list of novel metabolites that could be identified and characterized through the use of a stable isotope-labeled compound.

Role in Systems Pharmacology and Physiologically Based Pharmacokinetic (PBPK) Modeling Development

Systems pharmacology and PBPK modeling are computational approaches that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govnih.gov These models are increasingly used to predict drug behavior in different populations and to anticipate potential drug interactions. nih.gov

Integration of Metabolic Data for In Silico Modeling

Accurate PBPK models rely on high-quality in vitro and in vivo metabolic data. nih.govmdpi.com The precise quantification of metabolite formation, enzyme kinetics, and the impact of inhibitors and inducers, all facilitated by the use of this compound, provides the essential parameters for building and refining these in silico models. This data is critical for defining the metabolic clearance pathways within the model.

Contribution to Predictive Modeling of Drug Disposition

By providing robust data on metabolic pathways and their modulation, this compound contributes to the development of more accurate and predictive PBPK models. nih.gov These models can then be used to simulate the pharmacokinetics of Entacapone in various clinical scenarios, such as in patients with liver impairment or those taking multiple medications. drugs.com This predictive capability is invaluable for optimizing drug therapy and ensuring patient safety.

Future Directions and Emerging Research Opportunities

Advancements in Analytical Technologies for Metabolite Characterization

The precise characterization of drug metabolites is fundamental to understanding the biotransformation and clearance of a parent compound like Entacapone (B1671355). Future research will increasingly rely on sophisticated analytical platforms that offer enhanced sensitivity, resolution, and specificity.

High-resolution mass spectrometry (HRMS), particularly when coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC), stands at the forefront of these advancements. nih.gov Instruments such as quadrupole time-of-flight (Q-TOF) mass spectrometers provide accurate mass measurements, which are critical for determining the elemental composition of unknown metabolites. The high resolving power of these systems allows for the separation of metabolites from complex background matrix components, reducing analytical interference. nih.gov In this context, N,N-Bis-desethyl, N-Methyl Entacapone-d3 is invaluable. When used as an internal standard, its known mass shift due to deuterium (B1214612) labeling allows for unambiguous identification and accurate quantification in complex biological samples, where metabolites are often present in low abundance. technologynetworks.com

Nuclear Magnetic Resonance (NMR) spectroscopy, while less sensitive than mass spectrometry, offers unparalleled structural elucidation capabilities. nih.gov Future applications may involve using advanced NMR techniques to analyze metabolites isolated from preclinical studies, providing definitive structural information.

Analytical TechnologyPrimary Application in Metabolite ResearchKey AdvantagesRole of Deuterated Analogs
LC-HRMS (e.g., Q-TOF)Detection, identification, and quantification of metabolitesHigh sensitivity, high resolution, accurate mass measurement nih.govInternal standard for accurate quantification and confirmation of analyte identity
NMR SpectroscopyDefinitive structural elucidation of novel metabolitesNon-destructive, provides detailed structural information nih.govCan be used to confirm the position of isotopic labels

Potential for Isotopic Tracing in Advanced Metabolic Flux Analysis in Preclinical Systems

Isotope-assisted metabolic flux analysis (iMFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govresearchgate.netbsb-muenchen.de This technique provides a dynamic view of cellular metabolism that cannot be achieved by measuring metabolite concentrations alone. nsf.gov The application of iMFA in preclinical systems, such as cell cultures or animal models, holds significant potential for understanding the detailed metabolic fate of Entacapone.

In this approach, a stable isotope-labeled version of a drug, such as a deuterated analog, is introduced into a biological system. nih.gov By tracking the incorporation of the isotopic label into downstream metabolites over time, researchers can map the flow of atoms through metabolic pathways and calculate the rates of interconnected reactions. bsb-muenchen.densf.gov

The use of this compound, or a similarly labeled version of the parent drug Entacapone, would enable researchers to:

Identify Novel Metabolites: The unique isotopic signature of deuterated compounds simplifies the identification of drug-related metabolites in complex datasets.

Assess Metabolic Bottlenecks: Understand how genetic variations or co-administered drugs might affect the rate of Entacapone metabolism.

iMFA integrates experimental isotope labeling data with computational models of metabolic networks to generate quantitative flux maps, offering a systems-level understanding of drug metabolism. nih.govnsf.gov

Step in iMFADescriptionRole of this compound
1. Isotope Labeling ExperimentA stable isotope-labeled tracer is introduced into a preclinical model (e.g., hepatocytes).Serves as the isotopic tracer to follow the metabolic fate of the Entacapone scaffold.
2. Metabolite Extraction & AnalysisMetabolites are extracted and their mass isotopomer distributions are measured, typically by MS.The known mass of the d3-label allows for targeted analysis of its downstream metabolites.
3. Computational ModelingThe experimental data is fitted to a metabolic network model to calculate reaction fluxes. nsf.govThe data generated from the labeled compound provides the necessary constraints for the model.
4. Flux Map GenerationThe calculated fluxes are visualized to provide a quantitative map of metabolic activity. bsb-muenchen.densf.govThe final map illustrates the quantitative fate of the drug within the metabolic network.

Expanding the Application of Deuterated Analogs in Complex Biological Matrices

The accurate quantification of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates is a significant analytical challenge. nih.govresearchgate.netmdpi.com These matrices contain a multitude of endogenous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect." clearsynth.comkcasbio.com This effect can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate and unreliable quantitative results. kcasbio.com

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis by LC-MS. aptochem.comnih.gov A SIL-IS is chemically identical to the analyte of interest, differing only in isotopic composition. aptochem.com Consequently, it exhibits nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comscispace.com

Future research will see an expanded application of this principle. By adding a known amount of this compound to a biological sample, it can serve as an internal standard for its unlabeled counterpart. Because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's signal to the standard's signal remains constant, allowing for precise and accurate quantification even in the presence of significant matrix interference. kcasbio.comaptochem.com This approach is crucial for robust method development and validation in preclinical research, ensuring the reliability of pharmacokinetic and metabolic data. clearsynth.com

Analytical ChallengeDescriptionSolution Provided by Deuterated Analogs
Matrix Effect (Ion Suppression/Enhancement)Endogenous components in a biological sample interfere with the ionization of the target analyte, causing inaccurate MS signal. kcasbio.comThe deuterated standard experiences the same interference, allowing for normalization of the signal and accurate quantification. clearsynth.comaptochem.com
Variability in Sample ExtractionInconsistent recovery of the analyte during sample preparation steps. scispace.comThe deuterated standard has the same recovery, so the analyte/standard ratio remains accurate despite extraction losses. aptochem.com
Instrumental DriftFluctuations in instrument performance (e.g., MS sensitivity) over an analytical run. researchgate.netChanges in instrument response affect both the analyte and the deuterated standard equally, ensuring ratio consistency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing N,N-Bis-desethyl, N-Methyl Entacapone-d3, and how is its purity verified?

  • Answer: Synthesis typically involves reductive amination or alkylation steps to introduce deuterium at specific positions. For example, deuterated analogs often use deuterated methyl iodide or deuterium oxide in controlled reactions to ensure isotopic labeling. Purity is assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and isotopic enrichment. Structural characterization employs FTIR to verify functional groups (e.g., N-methyl stretches at ~2800 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve deuterium incorporation .

Q. Which analytical techniques are critical for quantifying this compound in biological matrices?

  • Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting deuterated compounds. Deuterated internal standards (e.g., Betahistine-d3 in ) are used to normalize matrix effects. Validation parameters include linearity (R² > 0.99), recovery rates (>80%), and limits of detection (LOD < 1 ng/mL). For metabolic studies, radiolabeled analogs (e.g., ³H or ¹⁴C) may complement deuterated forms to track distribution .

Q. How does the deuterated form influence metabolic stability compared to the non-deuterated parent compound?

  • Answer: Deuterium substitution at metabolically vulnerable sites (e.g., N-methyl groups) slows cytochrome P450-mediated N-dealkylation via the kinetic isotope effect (KIE). This is validated in vitro using liver microsomes, where deuterated analogs show prolonged half-life (t₁/₂) and reduced clearance. Comparative studies require parallel incubation of deuterated and non-deuterated forms under identical conditions, with MS monitoring of metabolite formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption isotherm models when studying this compound's interaction with biomolecules?

  • Answer: Discrepancies between Langmuir (monolayer) and Freundlich (heterogeneous surface) models arise from compound aggregation or matrix complexity. To address this, conduct adsorption studies at varying pH and ionic strengths (e.g., used cow fat at physiological pH). Data fitting with Akaike’s Information Criterion (AIC) identifies the best model. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can independently validate binding constants (Kd) .

Q. What experimental design considerations are critical for correlating computational predictions (e.g., DFT) with electrochemical behavior of N-methyl derivatives?

  • Answer: For redox-active analogs (e.g., curcumin derivatives in ), align computational parameters (e.g., HOMO/LUMO energies from Gaussian software) with cyclic voltammetry (CV) results. Use a three-electrode system (glassy carbon working electrode) in aprotic solvents (e.g., acetonitrile) to minimize side reactions. Validate correlations via linear regression (R² > 0.85) and adjust for solvent effects using the Born equation .

Q. How do structural modifications (e.g., N-methyl vs. N-benzyl groups) impact target engagement in enzyme inhibition assays?

  • Answer: Competitive inhibition assays (e.g., α7-nAChR in ) reveal steric and electronic effects. N-methyl groups reduce steric hindrance but may lower binding affinity compared to bulkier substituents. Use molecular docking (AutoDock Vina) and mutagenesis studies (e.g., alanine scanning) to identify critical residues. Dose-response curves (IC₅₀) and Hill coefficients differentiate allosteric vs. orthosteric modulation .

Methodological Notes

  • Data Contradiction Analysis: When metabolic half-life (t₁/₂) disparities arise between in vitro and in vivo studies, consider protein binding effects (e.g., albumin) or tissue-specific uptake. Use equilibrium dialysis to measure free fraction (fu) and adjust pharmacokinetic models .
  • Advanced Characterization: For deuteration efficiency, employ ²H-NMR or neutron diffraction to confirm position-specific incorporation, avoiding over-reliance on mass shifts in MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.